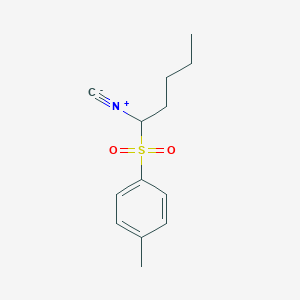

1-n-Butyl-1-tosylmethyl isocyanide

Description

Historical Development and Significance of Tosylmethyl Isocyanide (TosMIC) as a Multifunctional Synthon

The journey of tosyl-functionalized isocyanides began with the introduction of p-toluenesulfonylmethyl isocyanide (TosMIC) by the Dutch chemist van Leusen in 1972. researchgate.net TosMIC, a stable, colorless, and practically odorless solid, quickly proved to be a multipurpose synthetic reagent. researchgate.netorganicreactions.orgchemicalbook.com It is considered the most versatile synthon derived from methyl isocyanide. researchgate.netorganicreactions.orgchemicalbook.com The development of TosMIC was a significant milestone, as it provided a C1 synthon that could be easily handled and utilized in a wide array of chemical transformations. organic-chemistry.org

The significance of TosMIC lies in its multifaceted reactivity, which stems from the interplay of its three key functional components: the isocyano group, the acidic α-carbon, and the sulfonyl group. organic-chemistry.orgresearchgate.net This unique combination allows TosMIC to participate in reductive cyanations of aldehydes and ketones, Knoevenagel-type condensations, and the synthesis of a vast number of heterocyclic compounds such as oxazoles, imidazoles, pyrroles, and triazoles. researchgate.netorganic-chemistry.orgresearchgate.net Its ability to be dialkylated further expands its synthetic utility. organic-chemistry.org The impact of TosMIC on organic synthesis has been substantial, leading to its widespread use in the preparation of pharmacologically active compounds and natural products. researchgate.nettandfonline.com

Structural Characteristics and Reactivity Modifiers of Tosyl-Functionalized Isocyanides

The reactivity of tosyl-functionalized isocyanides is intrinsically linked to their unique structural features. The isocyanide group (–N≡C) itself possesses a carbon atom with both nucleophilic and electrophilic character. smolecule.com This duality arises from the presence of a lone pair on the carbon and low-lying π-antibonding orbitals. smolecule.com The carbon atom of the isocyano group often exhibits carbene-like reactivity. thieme-connect.de

The adjacent tosyl group (p-CH₃C₆H₄SO₂–) is a strong electron-withdrawing group, which significantly enhances the acidity of the α-proton(s). organic-chemistry.orgwikipedia.org This increased acidity facilitates the formation of a carbanion at the α-position, which is a key step in many of the reactions involving these synthons. ic.ac.uk Furthermore, the tosyl group can act as a good leaving group in certain reactions. chemicalbook.com

The geometry of the isocyanide functional group is typically linear, with a carbon-nitrogen-carbon bond angle approaching 180°. smolecule.com The carbon-nitrogen triple bond length is approximately 115.8 pm. smolecule.com The sulfonyl group attached to the central carbon has a tetrahedral geometry around the sulfur atom. smolecule.com These structural parameters are crucial in determining the steric and electronic environment around the reactive centers of the molecule.

Scope and Relevance of Alkylated Tosylmethyl Isocyanides, including 1-n-Butyl-1-tosylmethyl Isocyanide, in Modern Organic Chemistry

The initial success of TosMIC paved the way for the development of a wide range of α-substituted derivatives, including alkylated tosylmethyl isocyanides. researchgate.netorganic-chemistry.org These homologs, such as 1-n-Butyl-1-tosylmethyl isocyanide, offer modified reactivity and steric profiles, allowing for greater control and diversity in synthetic outcomes.

Alkylated TosMIC derivatives are valuable building blocks for the construction of more complex and substituted molecular frameworks. The introduction of an alkyl group, such as an n-butyl group, at the α-position can influence the stereochemistry of subsequent reactions and provide access to a broader range of target molecules. These compounds are particularly relevant in the synthesis of substituted heterocycles and other complex organic scaffolds that are of interest in medicinal chemistry and materials science. researchgate.netresearchgate.net The commercial availability of various α-substituted TosMIC derivatives has further facilitated their application in both academic and industrial research, including combinatorial chemistry efforts. organic-chemistry.org

The specific compound, 1-n-Butyl-1-tosylmethyl isocyanide, is a member of this important class of reagents. Its physical and chemical properties are a direct consequence of the interplay between the n-butyl group, the tosyl group, and the isocyanide functionality.

Table 1: Properties of 1-n-Butyl-1-tosylmethyl isocyanide

| Property | Value | Reference |

| CAS Number | 58379-83-2 | lab-chemicals.com |

| Molecular Formula | C13H17NO2S | lab-chemicals.com |

| Molecular Weight | 251.34 g/mol | lab-chemicals.com |

| Purity | 95+% | lab-chemicals.com |

| Storage | Sealed in dry, 2-8°C | lab-chemicals.com |

Properties

CAS No. |

58379-83-2 |

|---|---|

Molecular Formula |

C13H17NO2S |

Molecular Weight |

251.35 g/mol |

IUPAC Name |

1-(1-isocyanopentylsulfonyl)-4-methylbenzene |

InChI |

InChI=1S/C13H17NO2S/c1-4-5-6-13(14-3)17(15,16)12-9-7-11(2)8-10-12/h7-10,13H,4-6H2,1-2H3 |

InChI Key |

UJVOYIUYZNRPPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Synthesis of 1 N Butyl 1 Tosylmethyl Isocyanide

Methodologies for Alpha-Alkylation of Tosylmethyl Isocyanide (TosMIC)

Tosylmethyl isocyanide is characterized by an acidic α-carbon atom, situated between the sulfonyl and isocyanide groups, making it susceptible to deprotonation and subsequent alkylation. organic-chemistry.orgwikipedia.org This reactivity is fundamental to the synthesis of its substituted derivatives, including 1-n-butyl-1-tosylmethyl isocyanide.

Alkylation with Alkyl Halides: Specific Routes to 1-n-Butyl-1-tosylmethyl Isocyanide via 1-Bromobutane

The direct alkylation of TosMIC with an alkyl halide, such as 1-bromobutane, in the presence of a suitable base is a primary method for the synthesis of 1-n-butyl-1-tosylmethyl isocyanide. The reaction proceeds via the formation of a carbanion at the α-position of TosMIC, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction.

The choice of base and solvent system is crucial for the success of this alkylation. Strong bases are typically required to deprotonate the weakly acidic α-proton of TosMIC. Common bases used include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and n-butyllithium (n-BuLi). organic-chemistry.org The reaction is generally carried out in aprotic polar solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to solvate the cation of the base and facilitate the reaction.

A general representation of this reaction is as follows:

Step 1: Deprotonation CH₃C₆H₄SO₂CH₂NC + Base → [CH₃C₆H₄SO₂CHNC]⁻ + Base-H⁺

Step 2: Nucleophilic Attack [CH₃C₆H₄SO₂CHNC]⁻ + CH₃(CH₂)₃Br → CH₃C₆H₄SO₂CH(C₄H₉)NC + Br⁻

The efficiency of the reaction can be influenced by factors such as reaction temperature and the nature of the alkyl halide. Primary alkyl halides, like 1-bromobutane, are generally effective for this alkylation. researchgate.net

Phase Transfer Catalysis (PTC) for Alkylation of TosMIC Derivatives

Phase transfer catalysis (PTC) offers an alternative and often advantageous method for the alkylation of TosMIC and its derivatives. acsgcipr.org This technique is particularly useful when dealing with reactions involving a water-soluble base and an organic-soluble substrate. acsgcipr.org In the context of TosMIC alkylation, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the hydroxide (B78521) ion (or another basic anion) from the aqueous phase to the organic phase where the TosMIC and alkyl halide are dissolved. acsgcipr.orgnih.gov

The key advantages of using PTC include milder reaction conditions, the use of inexpensive and environmentally benign inorganic bases like sodium hydroxide or potassium carbonate, and often improved yields and selectivity. acsgcipr.org The catalyst forms an ion pair with the hydroxide ion, which is then soluble in the organic phase and can deprotonate the TosMIC. The resulting TosMIC anion then reacts with the alkyl halide.

A study on the alkylation of hydantoins, which also possess an acidic proton, demonstrated the high efficiency of PTC using TBAB with a wide range of electrophiles, including alkyl halides. nih.gov Similar principles can be applied to the alkylation of TosMIC. The choice of catalyst is important, with parameters like the total number of carbons on the alkyl chains of the quaternary ammonium salt influencing its effectiveness. acsgcipr.org

| Parameter | Description | Significance in TosMIC Alkylation |

| Catalyst | Quaternary ammonium or phosphonium (B103445) salts (e.g., TBAB) | Facilitates the transfer of the base from the aqueous to the organic phase. acsgcipr.orgnih.gov |

| Base | Inorganic bases (e.g., NaOH, K₂CO₃) | Offers a greener and more economical alternative to strong organic bases. acsgcipr.org |

| Solvent | Biphasic system (e.g., toluene/water) | Allows for easy separation of the product from the aqueous phase. acsgcipr.org |

| Alkylating Agent | Alkyl halides (e.g., 1-bromobutane) | Reacts with the deprotonated TosMIC to form the desired product. nih.gov |

Table 1: Key Parameters in Phase Transfer Catalyzed Alkylation of TosMIC

General Synthetic Strategies for Substituted TosMIC Reagents

Beyond the direct alkylation of TosMIC, broader synthetic strategies exist for accessing substituted TosMIC reagents. One common approach involves the synthesis of a substituted formamide (B127407) precursor, followed by dehydration to yield the corresponding isocyanide. orgsyn.org

This two-step process can be advantageous for preparing a variety of substituted TosMIC derivatives. The initial step typically involves an α-aminoalkylation reaction. organic-chemistry.org For instance, a substituted aldehyde can react with formamide and p-toluenesulfinic acid to produce the N-(α-tosylalkyl)formamide intermediate. orgsyn.org This method has been shown to be general, providing high yields under mild conditions. orgsyn.org

The subsequent dehydration of the formamide to the isocyanide is a standard transformation in organic synthesis. orgsyn.orgchemicalbook.com Reagents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (B128534) are commonly employed for this purpose. organic-chemistry.orgorgsyn.orgchemicalbook.com This strategy allows for the introduction of the desired substituent at an earlier stage, providing a versatile route to a range of α-substituted TosMIC reagents.

A large-scale synthesis of a TosMIC derivative has been reported using a multicomponent reaction to form the formamide precursor, which was then dehydrated using phosphorus oxychloride and triethylamine. organic-chemistry.org This highlights the industrial applicability of this synthetic approach.

| Step | Reaction | Reagents | Significance |

| 1 | α-Aminoalkylation | Aldehyde, Formamide, p-Toluenesulfinic acid | Forms the key formamide intermediate with the desired substituent. organic-chemistry.orgorgsyn.org |

| 2 | Dehydration | Phosphorus oxychloride, Triethylamine | Converts the formamide to the final isocyanide product. organic-chemistry.orgorgsyn.orgchemicalbook.com |

Table 2: General Two-Step Synthesis of Substituted TosMIC Reagents

Applications in Complex Molecule Synthesis and Method Development

Synthesis of Diverse Heterocyclic Scaffolds

1-n-Butyl-1-tosylmethyl isocyanide, a derivative of the well-known Tosylmethyl isocyanide (TosMIC), is instrumental in the synthesis of a wide array of heterocyclic compounds. The reactivity of this reagent facilitates the construction of various ring systems, which are core components of many biologically active molecules.

Five-Membered Nitrogen and Oxygen Heterocycles

The construction of five-membered heterocycles is a cornerstone of medicinal chemistry, and 1-n-Butyl-1-tosylmethyl isocyanide provides efficient routes to several important classes.

Pyrroles, Imidazoles, Oxazoles, Thiazoles, and Triazoles : The Van Leusen reaction is a classic and highly effective method for synthesizing pyrroles, and by extension, other five-membered heterocycles. wikipedia.orgchemimpex.com This reaction typically involves the [3+2] cycloaddition of a TosMIC derivative with an electron-deficient alkene. chemimpex.com The process is initiated by the deprotonation of the acidic α-carbon of the isocyanide, followed by nucleophilic attack on the alkene and subsequent intramolecular cyclization and elimination of the tosyl group. chemimpex.com This methodology has been successfully employed to create a variety of substituted pyrroles. For instance, the reaction of TosMIC with α,β-unsaturated compounds under basic conditions yields 3,4-disubstituted pyrroles. chemimpex.com Furthermore, this chemistry has been extended to the synthesis of more complex structures, such as pyrrolocarboxamides. chemimpex.com The versatility of TosMIC and its derivatives is also evident in their application to the synthesis of imidazoles, oxazoles, thiazoles, and 1,2,4-triazoles. chemicalbook.com

| Reactant 1 | Reactant 2 | Heterocycle | Reaction Type | Ref. |

| 1-n-Butyl-1-tosylmethyl isocyanide | Electron-deficient alkene | Pyrrole (B145914) | Van Leusen Reaction | chemimpex.com |

| 1-n-Butyl-1-tosylmethyl isocyanide | Imine | Imidazole (B134444) | Cycloaddition | chemicalbook.com |

| 1-n-Butyl-1-tosylmethyl isocyanide | Aldehyde | Oxazole (B20620) | Cycloaddition | chemicalbook.com |

Six-Membered Nitrogen Heterocycles

The applications of 1-n-Butyl-1-tosylmethyl isocyanide extend to the synthesis of six-membered nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

Quinolines, Indoles, Isoquinolines, Pyridines, Benzotriazines, and γ-Carbolines : The synthesis of these important scaffolds can be achieved through various strategies involving TosMIC derivatives. For instance, in the synthesis of quinoline (B57606) derivatives, TosMIC can act as a sulfonyl source. The reaction of 5-(2-chloroquinolin-3-yl)oxazoles with TosMIC in the presence of a base like cesium carbonate affords 5-(2-tosylquinolin-3-yl)oxazoles. A proposed mechanism involves the in-situ generation of the tosyl anion from TosMIC, which then displaces the chloride on the quinoline ring.

The synthesis of indoles, another critical heterocyclic motif, can also be facilitated by TosMIC chemistry. While not a direct cyclization with the isocyanide, the related N-tosyl indole (B1671886) structures are readily accessible and highlight the utility of the tosyl group in indole chemistry. For example, N-tosyl substituted indole-based thiosemicarbazones have been synthesized as potent tyrosinase inhibitors. The synthesis involves the N-tosylation of indole-3-carbaldehyde, demonstrating the incorporation of the tosyl group which significantly enhances biological activity compared to unsubstituted indoles.

A novel and efficient method for the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] wikipedia.orgorganic-chemistry.orgnih.govtriazines has been developed using 1-azido-2-[isocyano(p-tosyl)methyl]benzenes. organic-chemistry.orgrug.nl This process involves an intramolecular heterocyclization under basic conditions, followed by the incorporation of an alcohol or phenol. organic-chemistry.org This approach provides a milder alternative to traditional methods that often require harsh acidic conditions. organic-chemistry.org

Furthermore, a new route to γ-carbolines has been established through the heterocyclization of α-indol-2-ylmethyl TosMIC derivatives with various electrophiles, leading to highly substituted γ-carboline structures.

The Hantzsch pyridine (B92270) synthesis, a multicomponent reaction, provides a pathway to dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.orgnih.gov This reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source. wikipedia.org The versatility of this reaction allows for the potential use of 1-n-butyl-1-tosylmethyl isocyanide or its derivatives as components in modified Hantzsch syntheses to create functionalized pyridines. organic-chemistry.org

| Starting Material | Reagent | Product | Ref. |

| 5-(2-Chloroquinolin-3-yl)oxazole | Tosylmethyl isocyanide | 5-(2-Tosylquinolin-3-yl)oxazole | |

| Indole-3-carbaldehyde | Tosyl chloride | N-Tosyl-indole-3-carbaldehyde | |

| 1-Azido-2-[isocyano(p-tosyl)methyl]benzene | Alcohol/Phenol | 4-Alkoxy/Aryloxybenzo[d] wikipedia.orgorganic-chemistry.orgnih.govtriazine | organic-chemistry.orgrug.nl |

| α-Indol-2-ylmethyl TosMIC derivative | Electrophile | Substituted γ-carboline |

Fused, Linked, Tethered, and Spiro-Heterocyclic Systems

The utility of 1-n-Butyl-1-tosylmethyl isocyanide extends to the assembly of more intricate molecular architectures, including fused, linked, tethered, and spiro-heterocyclic systems. These complex structures are of significant interest in drug discovery due to their conformational rigidity and three-dimensional character.

A notable example is the synthesis of a spiro[indene-1,3'-pyrrole] derivative, which was achieved through a tandem one-pot reaction involving an alkyne-tethered chalcone (B49325) and TosMIC. chemimpex.com This reaction proceeds via a [3+2] cycloaddition to form an intermediate that then undergoes further intramolecular reactions to yield the spirocyclic product alongside a fused benz[e]indole derivative. chemimpex.com

The synthesis of fused systems is also exemplified by the creation of pyrrolo[3,4-b]pyridines. This is achieved in a three-step process starting from a dihydropyridone, which is first converted to a pyrrole using TosMIC under basic conditions. Subsequent protection and Grignard addition followed by oxidative aromatization yields the desired fused heterocyclic system.

Construction of Carbocyclic Frameworks

While the primary application of 1-n-butyl-1-tosylmethyl isocyanide is in the synthesis of heterocycles, its reactivity can also be harnessed for the construction of carbocyclic frameworks. A new method has been described for the synthesis of symmetrical and unsymmetrical diketones, which can serve as precursors to carbocyclic rings. rsc.org This method shows particularly good results for the synthesis of 1,5- and 1,6-diketones. rsc.org The process involves the use of mono-substituted derivatives of tosylmethyl isocyanide. rsc.org

Stereoselective and Regioselective Synthesis Methodologies

The development of stereoselective and regioselective synthetic methods is crucial for accessing specific isomers of complex molecules. 1-n-Butyl-1-tosylmethyl isocyanide and its parent compound, TosMIC, have been shown to participate in reactions where stereochemistry and regiochemistry can be controlled.

Regioselectivity is a key feature of the Van Leusen pyrrole synthesis, where the [3+2] cycloaddition of the TosMIC anion to an α,β-unsaturated compound generally proceeds with a high degree of regiocontrol, leading to specific substitution patterns in the resulting pyrrole ring.

In the realm of stereoselectivity, diastereoselective reactions involving TosMIC have been reported. For example, the reaction of TosMIC with certain aldehydes can lead to the diastereoselective synthesis of 4,5-disubstituted oxazolines. The stereochemical outcome of such reactions is influenced by the reaction conditions and the nature of the substrates. The ability to control the formation of specific stereoisomers is of paramount importance in the synthesis of chiral drugs and other biologically active molecules. rsc.orgvarsal.com

Contributions to the Synthesis of Pharmaceutical and Agrochemical Intermediates

The diverse heterocyclic and carbocyclic structures accessible through reactions with 1-n-butyl-1-tosylmethyl isocyanide are frequently found in biologically active compounds, making this reagent a valuable tool in the synthesis of pharmaceutical and agrochemical intermediates. organic-chemistry.orgoecd.orgyoutube.com

The synthesis of various heterocycles such as pyrroles, imidazoles, and oxazoles using TosMIC directly contributes to the production of scaffolds that are central to many medicinal compounds. oecd.orgdtic.mil For instance, TosMIC is utilized in the synthesis of α-amino ketones via the Strecker synthesis, which are important intermediates for a variety of bioactive molecules, including amino acids and pharmaceuticals. organic-chemistry.org

The development of novel benzotriazine derivatives with potential applications as antidepressants, anesthetics, and antifungal agents highlights the role of TosMIC in generating new drug candidates. rug.nl Furthermore, the application of TosMIC in the synthesis of a fungicide, Fludioxonil, showcases its relevance in the agrochemical industry. The ability to construct complex heterocyclic systems, such as those found in potent enzyme inhibitors and receptor antagonists, underscores the importance of 1-n-Butyl-1-tosylmethyl isocyanide as a key building block in the development of new therapeutic and crop protection agents.

Computational and Theoretical Investigations

Quantum Mechanical Studies (e.g., DFT Calculations) on Reaction Mechanisms and Transition States

While specific quantum mechanical studies on 1-n-Butyl-1-tosylmethyl isocyanide are not extensively documented, a wealth of theoretical research on the parent compound, TosMIC, offers significant insights that can be largely extrapolated to its alkylated derivatives. Density Functional Theory (DFT) has emerged as a important method for elucidating the intricate details of reactions involving TosMIC and related isocyanides. nih.govnih.gov

A critical aspect of TosMIC's reactivity is the acidity of the α-carbon, which is significantly enhanced by the adjacent sulfonyl and isocyanide groups. chemicalbook.com DFT calculations can quantify this acidity and model the geometry of the resulting carbanion. Furthermore, these studies can predict the stereochemical outcomes of reactions by comparing the energies of different diastereomeric transition states. researchgate.net For example, in the synthesis of chiral molecules, DFT can help rationalize the observed enantioselectivity by modeling the interactions between the substrate, the reagent, and a chiral catalyst. researchgate.net

Table 1: Representative Theoretical Data for TosMIC Reactions

| Parameter | Description | Typical Calculated Values (kcal/mol) |

| Activation Energy (Ea) | The energy barrier for a specific reaction step. | 15-30 |

| Reaction Enthalpy (ΔH) | The overall heat change of a reaction. | -20 to -50 |

| Gibbs Free Energy (ΔG) | The spontaneity of a reaction, considering both enthalpy and entropy. | Varies with reaction |

Note: These are generalized values for typical TosMIC reactions and can vary significantly based on the specific substrates, reagents, and computational methods employed.

Electronic Structure Analysis and Reactivity Prediction of Isocyanides and their Derivatives

The electronic structure of the isocyanide functional group is a subject of considerable theoretical interest and is key to understanding the reactivity of compounds like 1-n-Butyl-1-tosylmethyl isocyanide. rsc.org Valence Bond theory and Molecular Orbital theory provide complementary descriptions of the isocyano group. High-level Valence Bond calculations suggest a significant carbene-like character for the isocyanide carbon, which helps to explain its propensity to undergo α-addition reactions. rsc.org

This dual electronic nature, a combination of a nucleophilic carbanion (after deprotonation) and an electrophilic isocyanide carbon, is central to the synthetic versatility of TosMIC derivatives. chemicalbook.comorganic-chemistry.org The tosyl group acts as a powerful electron-withdrawing group, increasing the acidity of the α-proton, and also serves as an excellent leaving group in many reactions. chemicalbook.com

Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution within the molecule, providing a more detailed picture of its electronic landscape. This analysis can help predict the most likely sites for nucleophilic or electrophilic attack. For 1-n-Butyl-1-tosylmethyl isocyanide, the presence of the n-butyl group introduces steric bulk and has a modest electron-donating effect, which can influence the reactivity compared to the parent TosMIC.

Table 2: Predicted Reactivity Parameters for Isocyanide Derivatives

| Parameter | Description | Predicted Trend for 1-n-Butyl-1-tosylmethyl isocyanide |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity. | Slightly higher than TosMIC |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity. | Slightly higher than TosMIC |

| Mulliken Charges | Distribution of electron density on each atom. | Negative charge on the α-carbon (in the anion) |

In Silico Modeling for Optimization of Synthetic Pathways

In silico modeling offers a powerful and cost-effective approach to optimizing the synthetic pathways for complex molecules like 1-n-Butyl-1-tosylmethyl isocyanide and its subsequent products. By computationally screening various reaction conditions, such as solvents, bases, and temperatures, it is possible to predict the optimal conditions for achieving high yields and selectivity. rsc.org

For the synthesis of 1-n-Butyl-1-tosylmethyl isocyanide itself, which involves the alkylation of TosMIC, computational models could be employed to study the reaction mechanism and identify potential side reactions. For example, the model could predict the likelihood of dialkylation or other competing pathways under different conditions.

Furthermore, in the application of 1-n-Butyl-1-tosylmethyl isocyanide for the synthesis of more complex heterocyclic structures, in silico modeling can be invaluable. researchgate.net For multi-component reactions, where several reactants combine in a single step, computational models can help to elucidate the complex reaction network and identify the most favorable pathway. organic-chemistry.org This predictive capability can guide experimental design, reducing the number of experiments needed and accelerating the discovery of new synthetic methodologies.

The use of computational tools in this context not only enhances the efficiency of synthetic chemistry but also deepens our fundamental understanding of the factors that govern chemical reactivity.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems and Metal-Free Protocols

The evolution of synthetic methodologies for TosMIC-based reactions is increasingly geared towards efficiency and sustainability. A significant area of research is the development of new catalytic systems and the refinement of metal-free protocols to broaden the applicability and improve the green credentials of these reactions.

Researchers are exploring alternatives to traditional strong bases and hazardous solvents. One notable advancement is the use of potassium carbonate (K₂CO₃) as a mild base in catalyst-free [3+2] cycloaddition reactions of TosMIC with various activated cyclic ketones, which produces spirooxazolines in good to excellent yields at room temperature. researchgate.net Additionally, novel copper-catalyzed reactions have been developed, for instance, reacting TosMIC with benzyl (B1604629) alcohols using tert-butyl hydroperoxide (TBHP) as an oxidant to construct unique oxazole (B20620) derivatives. researchgate.net

In the realm of metal-free protocols, significant progress has been made. A mild and convenient method for synthesizing substituted pyrroles involves the reaction of TosMIC with nitroolefins using potassium hydroxide (B78521) (KOH) in an ionic liquid, 1-butyl-3-methylimidazolium bromide ([bmIm]Br). researchgate.net This approach avoids the need for strictly anhydrous organic solvents, low temperatures, and expensive or hazardous bases, with the ionic liquid being reusable. researchgate.net The broader movement towards sustainable chemistry also champions transition metal-free strategies, such as those using hypervalent iodine, to reduce reliance on costly and rare metals, thereby improving the atom economy of synthetic processes. eurekalert.org

Table 1: Comparison of Catalytic and Metal-Free Protocols for TosMIC Reactions

| Protocol Type | Catalyst/Base | Substrates | Product | Key Advantages |

| Novel Catalytic | Copper (Cu) / TBHP | TosMIC, Benzyl alcohols | 4-(tert-butylperoxy)-5-aryloxazol-2(3H)-ones | Efficient construction of complex oxazoles. researchgate.net |

| Metal-Free | K₂CO₃ | TosMIC, Cyclic ketones | Spirooxazolines | Catalyst-free, mild conditions, excellent yields. researchgate.net |

| Metal-Free / Green | KOH / [bmIm]Br | TosMIC, Nitroolefins | Substituted 1H-pyrroles | Avoids hazardous solvents/bases, reusable solvent. researchgate.net |

Exploration of New Reaction Classes and Reactivity Modes of 1-n-Butyl-1-tosylmethyl Isocyanide

While the van Leusen [3+2] cycloaddition is the hallmark reaction of TosMIC and its derivatives, ongoing research seeks to uncover new reactivity modes to synthesize a wider array of heterocyclic structures. researchgate.net The unique electronic structure of the isocyanide group, combined with the activating tosyl group, allows for diverse chemical transformations. thieme-connect.de

Current explorations include using n-BuTosMIC and related compounds in multicomponent reactions to create complex molecular architectures in a single step. researchgate.net For example, the reaction of α-metalated isocyanides with imines can yield dihydroimidazoles, and reactions with acid chlorides or esters can produce oxazole derivatives. thieme-connect.de Another area of interest is the conversion of smaller heterocyclic rings into larger, more complex ones, demonstrating the utility of TosMIC as a versatile building block for scaffold hopping in medicinal chemistry. researchgate.net The synthesis of a wide range of 5-membered heterocycles, including imidazoles, oxazoles, thiazoles, and triazoles, highlights the broad synthetic potential of this reagent class. researchgate.netresearchgate.net

Table 2: Emerging Reactivity Modes of TosMIC Derivatives

| Reaction Class | Reactants | Product Type | Significance |

| Multicomponent Reactions | Aldimines, TosMIC | 1,4,5-trisubstituted oxadiazoles | Efficient assembly of complex heterocycles. researchgate.net |

| Ring Transformation | Small heterocycles, TosMIC | Larger heterocycles (e.g., pyrrolo[1,2-c]pyrimidine) | Access to novel and complex scaffolds. researchgate.net |

| Reaction with Imines | α-metalated isocyanides, Imines | Dihydroimidazoles | Alternative pathway to nitrogen-containing heterocycles. thieme-connect.de |

| [3+2] Cycloaddition | TosMIC, Alkyne-tethered cinnamates | Spiro[indene-1,3-pyrroles] | Divergent synthesis of complex spiro-compounds. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis

The integration of n-BuTosMIC chemistry into continuous flow and automated systems represents a significant leap forward in addressing the practical challenges associated with isocyanide use, such as their potent odor and potential instability. rsc.org Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, which often leads to higher yields, better selectivity, and improved safety compared to traditional batch processing. thieme-connect.deyoutube.com

Continuous flow technology is particularly well-suited for isocyanide reactions because it allows for the in-situ generation, purification, and immediate use of the reagent, minimizing handling and exposure. rsc.org This approach is beneficial for reactions involving gaseous reagents or those requiring high pressure, as the increased surface-area-to-volume ratio in flow reactors enhances mass transfer between phases. thieme-connect.de The move towards automated synthesis, often coupled with flow chemistry, enables high-throughput screening of reaction conditions and rapid library synthesis, accelerating drug discovery and materials science research. beilstein-journals.org These technologies are pivotal for making the synthesis of complex molecules, like marine natural products, more efficient and scalable. nih.gov

Sustainable and Green Chemistry Approaches in TosMIC Derivative Synthesis and Reactions

Aligning chemical synthesis with the principles of green chemistry is a paramount goal for modern research. For TosMIC and its derivatives, this involves developing processes that are more sustainable from start to finish. Key strategies include the use of renewable feedstocks, the selection of environmentally benign solvents, and the design of reactions with high atom economy. youtube.com

The synthesis of n-BuTosMIC itself, and its subsequent reactions, are being redesigned to be greener. For instance, procedures are being developed that avoid hazardous reagents and minimize waste. eurekalert.org The use of ionic liquids as recyclable solvents is a prime example of this trend. researchgate.net Furthermore, the shift towards catalytic reactions, especially those using earth-abundant metals or no metal at all, reduces environmental impact and costs. eurekalert.org The ultimate aim is to create synthetic routes that are not only efficient and high-yielding but also safe, energy-efficient, and based on renewable resources, ensuring the long-term sustainability of chemical manufacturing. youtube.com

Q & A

Basic: What are the recommended synthetic pathways for 1-n-Butyl-1-tosylmethyl isocyanide, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves a multi-step process starting with the alkylation of tosylmethyl isocyanide derivatives. Key steps include nucleophilic substitution (e.g., reaction of n-butyl halides with tosylmethyl isocyanide intermediates under anhydrous conditions). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products. Purity validation requires nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm functional groups (e.g., isocyanide stretch at ~2100 cm⁻¹) and assess byproduct removal . Storage at 0–6°C in amber vials under inert gas (e.g., argon) is recommended to prevent decomposition .

Basic: What analytical techniques are essential for characterizing 1-n-Butyl-1-tosylmethyl isocyanide?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity, with attention to the isocyanide carbon signal (~120–130 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₉NO₂S, expected m/z 265.37).

- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation in non-polar solvents like hexane .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound in multicomponent reactions?

Methodological Answer:

Contradictions often arise from solvent polarity, temperature, or competing side reactions. Systematic studies should:

- Vary Reaction Conditions : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess solvent effects on reaction pathways.

- Monitor Intermediates : Use in-situ IR or HPLC to detect transient intermediates (e.g., nitrilium ions) that may explain divergent products .

- Computational Validation : Density Functional Theory (DFT) can model transition states and identify energetically favorable pathways, addressing discrepancies between experimental and theoretical results .

Advanced: What computational methods are suitable for studying the electronic properties of 1-n-Butyl-1-tosylmethyl isocyanide?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gaps), predicting nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Study solvent interactions and conformational stability, particularly the torsional flexibility of the n-butyl chain .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the isocyanide group and tosylmethyl moiety .

Advanced: How can researchers design experiments to probe the compound’s stability under oxidative or hydrolytic conditions?

Methodological Answer:

- Oxidative Stability : Expose the compound to controlled O₂ atmospheres (e.g., using a Schlenk line) and monitor degradation via GC-MS. Compare with tert-butyl analogs to assess steric effects on stability .

- Hydrolytic Stability : Conduct pH-dependent studies (pH 2–12) with LC-MS to identify hydrolysis products (e.g., tosylmethylamine derivatives). Kinetic analysis (Arrhenius plots) can determine activation energy for degradation .

Basic: What safety protocols are critical when handling 1-n-Butyl-1-tosylmethyl isocyanide?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile isocyanide vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize spills with 10% sodium hypochlorite (bleach) to oxidize isocyanides to non-toxic urea derivatives .

Advanced: How can chiral resolution be achieved for enantiomerically enriched derivatives of this compound?

Methodological Answer:

- Chiral Chromatography : Use polysaccharide-based chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol eluents.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester derivatives of enantiomers .

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by correlating CD spectra with HPLC retention times .

Advanced: What role does the tosylmethyl group play in modulating the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The tosylmethyl group acts as both an electron-withdrawing group (EWG) and a directing group:

- EWG Effect : Enhances electrophilicity of the isocyanide carbon, facilitating nucleophilic additions.

- Steric Effects : Bulkiness may hinder access to certain catalytic sites in transition-metal-mediated reactions. Comparative studies with non-tosylated analogs (e.g., n-butyl isocyanide) are recommended to isolate these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.